molecular formula C9H10BrI B1524086 5-Bromo-2-iodoisopropylbenzene CAS No. 1147014-97-8

5-Bromo-2-iodoisopropylbenzene

Cat. No. B1524086
CAS RN: 1147014-97-8
M. Wt: 324.98 g/mol
InChI Key: LDOHQLFWSINTRJ-UHFFFAOYSA-N
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Description

5-Bromo-2-iodoisopropylbenzene is an important raw material and intermediate used in organic synthesis, agrochemical, pharmaceutical, and dyestuff fields .


Synthesis Analysis

The synthesis of 5-Bromo-2-iodoisopropylbenzene involves a monobromination reaction carried out in an NBS/sulfuric acid system . The process uses 2-chlorobenzoic acid as a raw material and a catalyst for inhibiting the generation of 4-bromo-2-chlorobenzoic acid . The method has the advantages of simple process, cheap and easily-obtained raw materials, low cost, and high yield .


Molecular Structure Analysis

The molecular weight of 5-Bromo-2-iodoisopropylbenzene is 324.99 . Its IUPAC name is 4-bromo-1-iodo-2-isopropylbenzene .

Scientific Research Applications

Organic Synthesis

5-Bromo-2-iodoisopropylbenzene: is a halogenated aromatic compound that serves as a versatile building block in organic synthesis . Its molecular structure allows for various chemical reactions, including cross-coupling reactions which are pivotal in constructing complex organic molecules. This compound can be used to synthesize various pharmaceuticals, agrochemicals, and polymers.

Material Science

In material science, 5-Bromo-2-iodoisopropylbenzene can be utilized to create novel materials with specific properties . For instance, it can be incorporated into the synthesis of organic semiconductors, which are essential for developing flexible electronic devices.

Chemical Synthesis

This compound plays a significant role in chemical synthesis, where it can act as an intermediate in the preparation of more complex chemical entities . Its reactivity with other organic and inorganic compounds can lead to the formation of a wide range of substances with potential applications in different industries.

Chromatography

5-Bromo-2-iodoisopropylbenzene: can be used as a standard in chromatographic analysis due to its distinct chemical properties . It helps in the calibration of equipment and serves as a reference point for the identification of unknown compounds in mixtures.

Analytical Chemistry

In analytical chemistry, this compound’s unique structure makes it suitable for use as a reagent in various analytical techniques . It can be part of assays and tests that determine the presence or quantity of other substances.

Biopharma Production

The biopharmaceutical industry can employ 5-Bromo-2-iodoisopropylbenzene in the synthesis of medicinal compounds . Its incorporation into drug molecules can enhance their efficacy or modify their pharmacokinetic properties.

Safety and Hazards

5-Bromo-2-iodoisopropylbenzene is classified under GHS07. It has the hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261, P305, P338, P351, advising to avoid breathing dust/fume/gas/mist/vapors/spray, IF IN EYES: Rinse cautiously with water for several minutes .

properties

IUPAC Name

4-bromo-1-iodo-2-propan-2-ylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrI/c1-6(2)8-5-7(10)3-4-9(8)11/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDOHQLFWSINTRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=CC(=C1)Br)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40679219
Record name 4-Bromo-1-iodo-2-(propan-2-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40679219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-iodoisopropylbenzene

CAS RN

1147014-97-8
Record name 4-Bromo-1-iodo-2-(propan-2-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40679219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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